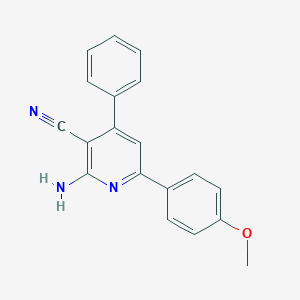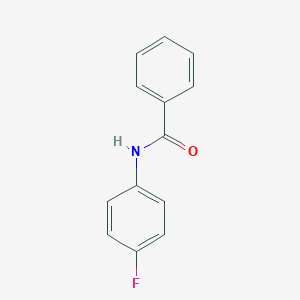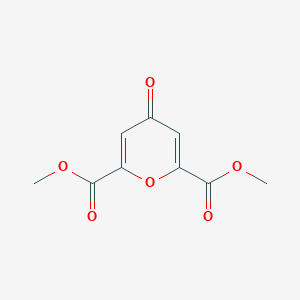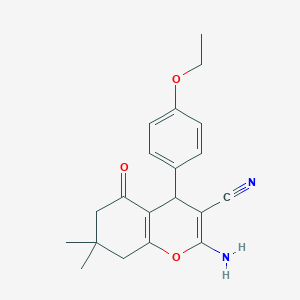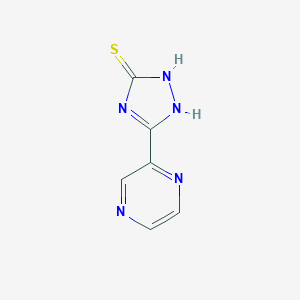
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and pyrazine rings. This compound is known for its versatile chemical properties and has been studied for various applications in chemistry, biology, and industry. The presence of the thiol group in the triazole ring and the pyrazinyl substitution makes it a unique compound with significant potential in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1H-1,2,4-triazole-3-thiol with pyrazine derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a pyrazinyl halide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: S-substituted triazole derivatives.
科学研究应用
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites, due to its ability to form stable bonds with metals and other substrates.
作用机制
The mechanism of action of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The pyrazinyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity to target proteins. These interactions can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects.
相似化合物的比较
- 1H-1,2,4-Triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 2-Mercaptoimidazole
Comparison: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the pyrazinyl group, which imparts unique electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other similar compounds. The combination of the triazole and pyrazine rings also enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
3458-03-5 |
|---|---|
分子式 |
C6H5N5S |
分子量 |
179.21 g/mol |
IUPAC 名称 |
5-pyrazin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5N5S/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H2,9,10,11,12) |
InChI 键 |
PYJDTGAKPZUJRF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
手性 SMILES |
C1=CN=C(C=N1)C2=NC(=NN2)S |
规范 SMILES |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
Key on ui other cas no. |
3458-03-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


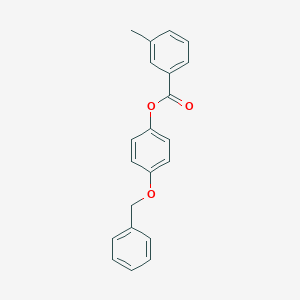
![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
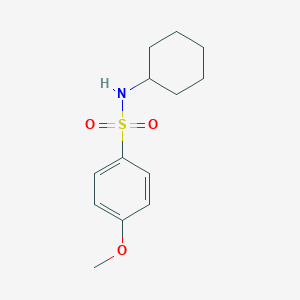
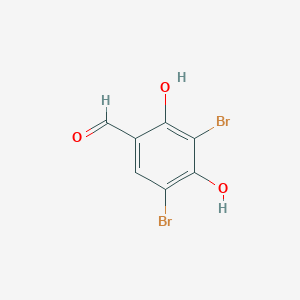
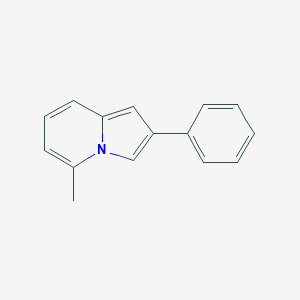
![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)
